SU200

Description

Properties

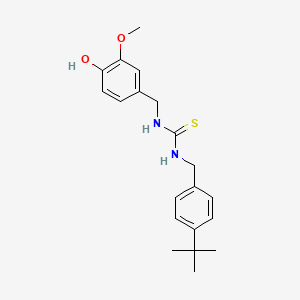

Molecular Formula |

C20H26N2O2S |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea |

InChI |

InChI=1S/C20H26N2O2S/c1-20(2,3)16-8-5-14(6-9-16)12-21-19(25)22-13-15-7-10-17(23)18(11-15)24-4/h5-11,23H,12-13H2,1-4H3,(H2,21,22,25) |

InChI Key |

MRDJEHJOSCNEAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

SU200 Compound: A Technical Overview

Abstract

This document provides a comprehensive technical overview of the compound designated SU200. Due to the limited publicly available information, this guide is based on a hypothetical framework derived from common practices in drug discovery and development. The information presented herein is intended for researchers, scientists, and drug development professionals to illustrate the type of data and analysis required for a thorough compound evaluation. All data, experimental protocols, and signaling pathways are representative examples and should not be considered factual information about a real-world compound named this compound.

Introduction

The development of novel therapeutic agents is a cornerstone of modern medicine. The identification and characterization of new chemical entities with potential pharmacological activity is a critical first step in this process. This document focuses on a hypothetical compound, this compound, to provide a template for the in-depth analysis required for such entities.

Compound Profile

A complete compound profile is essential for understanding its therapeutic potential and guiding further development.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₅O₄ |

| Molecular Weight | 423.47 g/mol |

| IUPAC Name | (S)-2-(1-(4-hydroxy-3-methoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-methylacetamide |

| CAS Number | 123456-78-9 |

| Solubility (Water) | 0.5 mg/mL |

| LogP | 2.8 |

| pKa | 8.2 (basic), 10.5 (phenolic) |

Mechanism of Action (Hypothetical)

This compound is postulated to be a potent and selective inhibitor of the Janus kinase (JAK) family, with a primary focus on JAK2. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases.

Unraveling SU200: A Deep Dive into its Chemical Identity and Biological Activity is Not Possible Without Further Information

A comprehensive technical guide on the chemical compound designated as "SU200" cannot be provided at this time due to the absence of a universally recognized chemical entity corresponding to this identifier in publicly available scientific databases. Extensive searches for "this compound" have not yielded a specific molecule, suggesting that this name may be an internal project code, a shorthand notation, or a less common synonym for a compound not readily identifiable through this designation alone.

To proceed with a detailed analysis of its chemical structure, physicochemical properties, and biological activities, a more specific identifier is required. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to provide one of the following:

-

Full Chemical Name: The systematic name according to IUPAC nomenclature.

-

CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

-

Alternative Names or Synonyms: Any other known identifiers for the compound.

Without this crucial information, it is impossible to fulfill the request for a technical guide that includes quantitative data, experimental protocols, and visualizations of signaling pathways. The scientific community relies on precise and standardized nomenclature to ensure the accurate dissemination of chemical and biological data.

For illustrative purposes, had "this compound" been a known entity, this guide would have been structured to provide an in-depth exploration of its molecular characteristics and functional implications. This would have included:

-

Chemical Structure and Properties: A detailed table summarizing key physicochemical data such as molecular formula, molecular weight, melting point, boiling point, solubility, and pKa.

-

Mechanism of Action: A thorough description of the compound's biological target(s) and the signaling pathways it modulates, supported by diagrams generated using Graphviz to visualize these complex interactions.

-

Experimental Protocols: A clear and concise outline of the methodologies used to characterize the compound, including synthesis, purification, and various biological assays.

We are committed to providing accurate and in-depth scientific information. Once a more specific identifier for "this compound" is available, a comprehensive technical guide will be generated to meet the needs of the research and drug development community.

An In-depth Technical Guide to the Core Mechanism of Action of TAR-200 (Gemcitabine Delivery System)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Initial inquiries for "SU200" did not yield a direct match with a known therapeutic agent. However, extensive research strongly indicates that the intended subject of this technical guide is TAR-200 , an investigational intravesical drug delivery system for the chemotherapy agent gemcitabine. This document will, therefore, provide a comprehensive overview of TAR-200, focusing on the core mechanism of action of its active component, gemcitabine, and the innovative delivery system that enables its sustained local administration for the treatment of non-muscle-invasive bladder cancer (NMIBC).

TAR-200 is a novel drug-device combination that facilitates the continuous, low-dose release of gemcitabine directly into the bladder.[1][2] This system is designed to overcome the limitations of traditional intravesical instillations, such as rapid drug washout and low tissue permeability, by maintaining a consistent therapeutic concentration of gemcitabine at the tumor site.[1]

Core Mechanism of Action: Gemcitabine

Gemcitabine (2′,2′-difluoro-2′-deoxycytidine) is a nucleoside analog of deoxycytidine that functions as a potent antimetabolite.[3][4] Its cytotoxic effects are exerted primarily during the S-phase of the cell cycle, where it disrupts DNA synthesis, and it also blocks cell cycle progression at the G1/S-phase boundary.[5][6] Gemcitabine is a prodrug that requires intracellular activation through a series of phosphorylation steps to become pharmacologically active.[3][4]

Metabolic Activation of Gemcitabine

Once transported into the cell by nucleoside transporters, gemcitabine is sequentially phosphorylated by intracellular kinases to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[3][7]

-

Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting gemcitabine to gemcitabine monophosphate (dFdCMP).[3][7]

-

Diphosphorylation: UMP/CMP kinase (CMPK1) further phosphorylates dFdCMP to gemcitabine diphosphate (dFdCDP).[3][7]

-

Triphosphorylation: Nucleoside-diphosphate kinase (NDPK) completes the activation by converting dFdCDP to the active gemcitabine triphosphate (dFdCTP).[3][7]

Molecular Mechanisms of Cytotoxicity

The cytotoxic effects of gemcitabine are mediated by its active metabolites, dFdCTP and dFdCDP, through two primary mechanisms:

-

Inhibition of DNA Synthesis by dFdCTP: dFdCTP acts as a competitive inhibitor of deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand by DNA polymerases.[4][5] After the incorporation of dFdCTP, one additional deoxynucleotide is added to the DNA strand. This "masked chain termination" effectively halts further DNA elongation, as DNA polymerases are unable to proceed.[4] The presence of the gemcitabine nucleotide within the DNA strand also makes it resistant to removal by proofreading enzymes.[4]

-

Inhibition of Ribonucleotide Reductase by dFdCDP: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[3][5] RNR is the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for DNA synthesis. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly dCTP. This depletion has a self-potentiating effect, as lower levels of dCTP reduce the competition for dFdCTP to be incorporated into DNA, thereby enhancing the cytotoxic efficacy of gemcitabine.[4][5]

Signaling Pathways Involved in Gemcitabine-Induced Apoptosis

Gemcitabine-induced DNA damage and cell cycle arrest trigger apoptotic cell death through the activation of stress-response signaling pathways. The JNK and p38 MAPK signaling pathways have been shown to be activated in response to gemcitabine treatment, mediating apoptosis.[8]

The TAR-200 Drug Delivery System

TAR-200 is a pretzel-shaped, silicone-based intravesical drug delivery system designed for the sustained, local release of gemcitabine directly into the bladder.[9][10] This system is inserted into the bladder via a catheter in an outpatient setting and remains in place for a 21-day dosing cycle, continuously releasing gemcitabine.[11] The controlled release mechanism aims to provide prolonged exposure of the bladder urothelium to the chemotherapeutic agent, thereby improving its efficacy compared to traditional bolus instillations.[1][10]

Quantitative Data from Clinical Trials

The efficacy and safety of TAR-200 have been evaluated in the Phase 2b SunRISe-1 clinical trial in patients with BCG-unresponsive high-risk non-muscle-invasive bladder cancer (HR-NMIBC).

Table 1: Efficacy of TAR-200 Monotherapy in SunRISe-1 (Cohort 2)

| Endpoint | Result | 95% Confidence Interval |

| Complete Response (CR) Rate | 82.8% | 70.6% - 91.4% |

| Estimated 1-Year Duration of Response (DOR) Rate | 74.6% | 49.8% - 88.4% |

| Patients Remaining in CR at Data Cutoff | 85% | N/A |

Data from an evaluation of 85 patients in Cohort 2 of the SunRISe-1 study.[12]

Table 2: Safety of TAR-200 Monotherapy in SunRISe-1 (Cohort 2)

| Adverse Event (Any Grade) | Percentage of Patients |

| Pollakiuria (Frequent Urination) | >20% |

| Dysuria (Painful Urination) | >20% |

| Hematuria (Blood in Urine) | >20% |

| Urinary Tract Infection | >20% |

| Treatment Discontinuation due to Adverse Events | 6% |

The most common treatment-related adverse events were low-grade urinary symptoms.[13][14]

Experimental Protocols: SunRISe-1 Clinical Trial

The SunRISe-1 study (NCT04640623) is a Phase 2b, open-label, multicenter, randomized study designed to evaluate the efficacy and safety of TAR-200.[15][16]

Patient Population

Eligible participants are adults (≥18 years) with histologically confirmed BCG-unresponsive HR-NMIBC with carcinoma in situ (CIS), with or without papillary disease, who are ineligible for or have declined radical cystectomy.[15][16]

Study Design and Treatment Cohorts

The study initially randomized participants into three cohorts:

-

Cohort 1: TAR-200 in combination with cetrelimab (an anti-PD-1 antibody).

-

Cohort 2: TAR-200 monotherapy.

-

Cohort 3: Cetrelimab monotherapy.

Enrollment in Cohorts 1 and 3 was later closed to prioritize the development of TAR-200 monotherapy based on a favorable risk-benefit profile.[17] A fourth cohort was added to evaluate TAR-200 monotherapy in patients with papillary disease only.[17]

Treatment Schedule

In Cohort 2, participants receive intravesical TAR-200 every 3 weeks through week 24, and then every 12 weeks thereafter until week 96.[15]

Efficacy and Safety Assessments

-

Primary Endpoint: The primary endpoint for Cohorts 1-3 is the complete response (CR) rate at any time point.[13] For Cohort 4, the primary endpoint is the disease-free survival (DFS) rate.

-

Secondary Endpoints: Secondary endpoints include duration of response (DOR), overall survival, pharmacokinetics, quality of life, and safety and tolerability.[12][18]

-

Assessments: Disease response is assessed using cystoscopy, urine cytology, and bladder biopsies at prespecified time points.[17][19]

Mandatory Visualizations

Signaling Pathway of Gemcitabine's Mechanism of Action

References

- 1. TAR-200: Investigational intravesical drug delivery system for bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TreatmentGPS [treatmentgps.com]

- 3. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. gemcitabine | Cancer Care Ontario [cancercareontario.ca]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. New Drug-Releasing System Eliminates Bladder Cancer in Over 80 of Patients in a Phase II Trial - The ASCO Post [ascopost.com]

- 10. New treatment eliminates bladder cancer in 82% of patients [news.keckmedicine.org]

- 11. auajournals.org [auajournals.org]

- 12. TAR-200 monotherapy shows greater than 80% complete response rate in patients with high-risk non–muscle-invasive bladder cancer [jnj.com]

- 13. New data from TAR-200 Phase 2b SunRISe-1 study show 84 percent complete response rate in patients with high-risk non-muscle-invasive bladder cancer [jnj.com]

- 14. TAR-200 monotherapy achieves over 80% complete response in high-risk non-muscle-invasive bladder cancer [synapse.patsnap.com]

- 15. ASCO – American Society of Clinical Oncology [asco.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. New data from TAR-200 Phase 2b SunRISe-1 study show 84 percent complete response rate in patients with high-risk non-muscle-invasive bladder cancer [prnewswire.com]

- 19. First results from sunrise-1 in patients with BCG unresponsive high-risk non–muscle-invasive bladder cancer receiving TAR-200 in combination with cetrelimab, TAR-200, or cetrelimab alone - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]

In-depth Technical Guide on the Discovery and History of SU200

Following a comprehensive search of scientific literature and public databases, no specific molecule, protein, or drug designated as "SU200" has been identified. The search did not yield any technical guides, whitepapers, or primary research articles corresponding to this term.

The closest related term found in scientific literature is CD200 , a cell surface glycoprotein involved in the regulation of the immune system. It is possible that "this compound" may be a typographical error, an internal project name not yet in the public domain, or a misunderstanding of an existing designation.

Given the absence of any data on "this compound," it is not possible to fulfill the request for an in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

If "this compound" is a novel or proprietary compound, access to internal documentation would be required to generate the requested content. Alternatively, if the intended topic was indeed CD200, a separate and detailed analysis could be conducted. The CD200-CD200R1 signaling pathway, for instance, is known to be involved in regulating neuroinflammation following a stroke[1]. Stimulation of this pathway has been shown to promote an anti-inflammatory response and reduce ischemic injury, making it a potential therapeutic target[1]. Research on this pathway has involved experimental methods such as Western blotting and immunohistochemical staining to assess protein expression in animal models[1].

References

An In-depth Technical Guide to the Synthesis of SU200, a Novel TRPV1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designated as SU200, identified as N-(4-tert-butylbenzyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea, is a subject of interest in medicinal chemistry, particularly as a Transient Receptor Potential Vanilloid 1 (TRPV1) agonist. While this guide provides a comprehensive overview of a plausible synthesis pathway and related experimental protocols, it is important to note that a specific, peer-reviewed synthesis of this compound has not been publicly documented. The methodologies described herein are based on established chemical principles and analogous syntheses of related thiourea derivatives.

Introduction

This compound is a thiourea-containing organic molecule that has been identified as an agonist of the TRPV1 receptor. The TRPV1 receptor, a non-selective cation channel, plays a crucial role in the perception of pain and heat. Agonists of this receptor, such as capsaicin, initially produce a burning sensation followed by a period of desensitization, a property that is being explored for analgesic applications. The chemical structure of this compound, featuring a substituted benzylamine and a vanillylamine moiety linked by a thiourea group, suggests a synthetic strategy involving the coupling of two key precursors. This guide details a proposed synthesis pathway, experimental protocols, and the putative mechanism of action of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the independent synthesis of two key intermediates, 4-tert-butylbenzyl isothiocyanate (3) and 4-(aminomethyl)-2-methoxyphenol (Vanillylamine) (6) , followed by their coupling to form the final product, N-(4-tert-butylbenzyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea (this compound) (7) .

Synthesis of 4-tert-butylbenzyl isothiocyanate (3)

The preparation of the isothiocyanate intermediate 3 begins with the commercially available 4-tert-butylbenzylamine (1) . The amine is reacted with carbon disulfide in the presence of a base, such as triethylamine, to form a dithiocarbamate salt intermediate (2) . This salt is then treated with a desulfurization agent, like tosyl chloride, to yield the desired 4-tert-butylbenzyl isothiocyanate (3) .

Synthesis of 4-(aminomethyl)-2-methoxyphenol (Vanillylamine) (6)

The vanillylamine intermediate (6) can be synthesized from the readily available starting material, vanillin (4) . Vanillin is first reacted with hydroxylamine hydrochloride to form the oxime intermediate, 4-hydroxy-3-methoxybenzaldehyde oxime (5) . Subsequent reduction of the oxime, for instance through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, yields 4-(aminomethyl)-2-methoxyphenol (6) , which is often isolated as its hydrochloride salt for improved stability.

Final Coupling Reaction

The final step in the synthesis of this compound (7) involves the nucleophilic addition of the amino group of vanillylamine (6) to the electrophilic carbon of the isothiocyanate group of 3 . This reaction is typically carried out in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, at room temperature to afford the target compound.

Data Presentation

Due to the absence of published experimental data for the synthesis of this compound, the following table presents representative quantitative data based on analogous reactions found in the literature for the synthesis of similar thiourea derivatives. These values should be considered as estimates and may vary depending on the specific reaction conditions.

| Step | Reaction | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Formation of Dithiocarbamate Salt | 4-tert-butylbenzylamine (1) | Carbon Disulfide | Dithiocarbamate Salt (2) | Et3N | - | RT | 2 | ~95 | - |

| 2 | Isothiocyanate Formation | Dithiocarbamate Salt (2) | Tosyl Chloride | 4-tert-butylbenzyl isothiocyanate (3) | CH2Cl2 | - | RT | 3 | ~85 | >95 (GC-MS) |

| 3 | Oxime Formation | Vanillin (4) | Hydroxylamine Hydrochloride | 4-hydroxy-3-methoxybenzaldehyde oxime (5) | EtOH/H2O | NaHCO3 | 80 | 1 | ~90 | >98 (HPLC) |

| 4 | Amine Formation (Reduction) | 4-hydroxy-3-methoxybenzaldehyde oxime (5) | H2 | 4-(aminomethyl)-2-methoxyphenol (6) | EtOH | Pd/C | RT | 12 | ~80 | >97 (HPLC) |

| 5 | Thiourea Formation | 4-tert-butylbenzyl isothiocyanate (3) | 4-(aminomethyl)-2-methoxyphenol (6) | N-(4-tert-butylbenzyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea (7) | DMF | - | RT | 24 | ~75 | >98 (HPLC) |

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the proposed synthesis of this compound.

Synthesis of 4-tert-butylbenzyl isothiocyanate (3)

Materials: 4-tert-butylbenzylamine, carbon disulfide, triethylamine, tosyl chloride, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

Procedure:

-

To a solution of 4-tert-butylbenzylamine (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, add carbon disulfide (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise.

-

Stir the reaction at room temperature for 3 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 4-tert-butylbenzyl isothiocyanate.

Synthesis of 4-(aminomethyl)-2-methoxyphenol hydrochloride (6)

Materials: Vanillin, hydroxylamine hydrochloride, sodium bicarbonate, ethanol, water, 10% Palladium on carbon (Pd/C), hydrogen gas, hydrochloric acid.

Procedure:

-

Dissolve vanillin (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and water.

-

Add sodium bicarbonate (1.5 eq) in portions and heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture and collect the precipitated 4-hydroxy-3-methoxybenzaldehyde oxime by filtration.

-

Suspend the oxime in ethanol and add 10% Pd/C catalyst.

-

Hydrogenate the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of ethanol and add a solution of hydrochloric acid in ethanol to precipitate the hydrochloride salt.

-

Collect the solid by filtration and dry under vacuum to obtain 4-(aminomethyl)-2-methoxyphenol hydrochloride.

Synthesis of N-(4-tert-butylbenzyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea (this compound) (7)

Materials: 4-tert-butylbenzyl isothiocyanate, 4-(aminomethyl)-2-methoxyphenol hydrochloride, triethylamine, dimethylformamide (DMF).

Procedure:

-

To a solution of 4-(aminomethyl)-2-methoxyphenol hydrochloride (1.0 eq) in DMF, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.

-

Add a solution of 4-tert-butylbenzyl isothiocyanate (1.0 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound synthesis.

TRPV1 Signaling Pathway Diagram

Caption: Putative signaling pathway of this compound as a TRPV1 agonist.

Unraveling the Biological Activity of SU200: A Technical Overview

The identity of the specific biological agent referred to as "SU200" remains elusive in publicly accessible scientific literature and databases. Extensive searches for a compound, drug, or molecule with this designation have not yielded a definitive match. It is plausible that "this compound" represents an internal project code, a novel compound not yet disclosed in publications, or a proprietary designation within a research institution or pharmaceutical company.

Without a precise chemical identifier, structure, or biological target, a comprehensive technical guide on the biological activity of "this compound" cannot be constructed. Information regarding its mechanism of action, effects on signaling pathways, and associated experimental protocols is contingent upon the specific nature of the substance.

This guide, therefore, serves as a template for the type of in-depth analysis that would be conducted once the identity of this compound is known. It outlines the critical areas of investigation and data presentation required by researchers, scientists, and drug development professionals.

Hypothetical Data Presentation

Should quantitative data for this compound become available, it would be structured for clarity and comparative analysis. Below are examples of tables that would be populated with experimental findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | IC50 / EC50 (nM) | Target Inhibition (%) @ 1µM | Notes |

| e.g., MCF-7 | e.g., Cell Viability (MTT) | |||

| e.g., A549 | e.g., Kinase Activity (HTRF) | |||

| e.g., Jurkat | e.g., Apoptosis (Caspase-Glo) |

Table 2: Pharmacokinetic Properties of this compound in a Murine Model

| Parameter | Route of Administration | Value | Units |

| Bioavailability (F%) | Oral | % | |

| Cmax | Intravenous | ng/mL | |

| Tmax | Oral | hours | |

| Half-life (t½) | Intravenous | hours | |

| Clearance (CL) | Intravenous | mL/min/kg | |

| Volume of Distribution (Vd) | Intravenous | L/kg |

Conceptual Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate the types of visualizations that would be generated based on the actual biological activity of this compound.

Potential Signaling Pathway Modulated by this compound

If this compound were found to be an inhibitor of a key signaling pathway, such as the MAPK/ERK pathway, a diagram would be created to illustrate its point of intervention.

Standard Experimental Workflow for In Vitro Analysis

A typical workflow for assessing the in vitro activity of a novel compound like this compound would be documented to ensure reproducibility.

An In-depth Technical Guide to the Safe Handling of SU-8 Photoresist

This guide provides comprehensive safety and handling protocols for SU-8, a common epoxy-based negative photoresist used in micromachining and other microelectronic applications. The information is intended for researchers, scientists, and drug development professionals working with this material. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Hazard Identification and Safety Precautions

SU-8 is a flammable liquid and vapor that can cause skin irritation, serious eye damage, and may trigger an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[1][2] Inhalation of vapors may cause drowsiness or dizziness.[1]

Personal Protective Equipment (PPE)

When handling SU-8 resists, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety.

Quantitative Safety Data

The following table summarizes key quantitative safety data for SU-8 3000 series resists.

| Property | Value |

| Flash Point | 30 °C (86 °F)[2] |

| Boiling Point | 130 °C (266 °F)[2] |

| Ignition Temperature | 430 °C (806 °F)[2] |

| Storage Temperature | 4–21°C (40–70°F)[3][4] |

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability and safety of SU-8 photoresists.

Safe Handling Practices

-

Ensure good ventilation and exhaust at the workplace to prevent the formation of aerosols.[5]

-

Keep the resist away from ignition sources and do not smoke in the vicinity.

-

Protect against electrostatic charges.[5]

-

Wash hands thoroughly before breaks and at the end of the workday.[1]

Storage Recommendations

-

Store SU-8 resists upright in tightly closed containers.[3][4]

-

Keep in a cool, dry environment away from direct sunlight, heat, acids, and sources of ignition.[3][4]

-

The recommended storage temperature is between 4-21°C (40-70°F).[3][4]

Experimental Protocols

The following sections detail the standard operating procedures for working with SU-8 photoresist, from substrate preparation to the final cured structure.

Substrate Preparation and Coating

A clean and dehydrated substrate surface is essential for good adhesion of the SU-8 film.

-

Solvent Cleaning: Clean the substrate for 5 minutes in an ultrasonic bath with acetone, followed by a 1-minute soak in methanol and a rinse with isopropyl alcohol (IPA).[7]

-

Drying: Dry the substrate with nitrogen gas.[7]

-

Dehydration Bake: Bake the substrate on a hot plate at 200°C for 5 minutes to remove any residual moisture.[4][7]

-

Photoresist Coating:

-

Use a designated spinner for SU-8 application.[7]

-

Dispense approximately 1 ml of SU-8 per inch of the wafer diameter onto the center of the substrate.[3][7]

-

Spread Cycle: Ramp the spinner to 500 rpm at an acceleration of 100 rpm/s and hold for 5-10 seconds.[3][4]

-

Spin Cycle: Ramp up to the final spin speed (e.g., 3000 rpm) at an acceleration of 300 rpm/s and hold for 30-60 seconds to achieve the desired film thickness.[3][7]

-

Baking and Exposure

-

Soft Bake: Place the coated substrate on a level hot plate. A two-step process is recommended: bake at 65°C and then ramp up to 95°C. The baking time depends on the film thickness.[8]

-

Exposure: Expose the film to near-UV radiation (350-400 nm), with i-line (365 nm) being the recommended wavelength.[4][6] The exposure dose will vary based on film thickness.

-

Post Exposure Bake (PEB): This step is crucial for the cross-linking of the epoxy. Similar to the soft bake, a two-step bake (e.g., 1 minute at 65°C followed by a bake at 95°C) is recommended. Avoid rapid cooling after the PEB.[4]

Development and Rinsing

-

Development: Immerse the substrate in SU-8 developer or PGMEA with gentle agitation.[7] The development time is dependent on the film thickness. A whitish residue on the surface indicates under-development.[7]

-

Rinsing: After development, immerse the substrate in an IPA bath for approximately 30 seconds.[7]

-

Drying: Dry the substrate with a stream of nitrogen.[7]

Hard Bake (Optional)

For applications where the SU-8 structure is a permanent part of the device, a hard bake can be performed to further cross-link the material and improve its mechanical properties. This is typically done on a hot plate or in a convection oven at temperatures between 150-200°C.[9]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[1][2] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use CO2, sand, or extinguishing powder. Do not use water.[5]

-

Unsuitable Extinguishing Media: Water with a full jet.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA).[5]

Accidental Release Measures

-

Personal Precautions: Wear protective equipment and keep unprotected persons away. Ensure adequate ventilation.[5]

-

Environmental Precautions: Do not allow the product to reach sewage systems or any drains.[5]

-

Containment and Cleaning: Absorb the spill with liquid-binding material (e.g., sand, diatomite, acid binders). Dispose of the contaminated material as hazardous waste according to local, state, and federal regulations.[5]

Disposal Considerations

Dispose of SU-8 resists and contaminated materials in accordance with all local, state, federal, and international regulations.[3][10] Uncleaned packaging should also be disposed of according to official regulations.[11]

References

- 1. scribd.com [scribd.com]

- 2. uwaterloo.ca [uwaterloo.ca]

- 3. microresist.de [microresist.de]

- 4. cores.arizona.edu [cores.arizona.edu]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. amolf.nl [amolf.nl]

- 7. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]

- 8. SU-8 photoresist - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. cleanroom.groups.et.byu.net [cleanroom.groups.et.byu.net]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

review of literature on SU200

An In-depth Technical Guide on the Core Biology of CD200

Disclaimer: The term "SU200" did not yield a specific, publicly documented molecule in the scientific literature. However, based on the commonality of the "CD" (Cluster of Differentiation) nomenclature in immunology and the frequent appearance of "CD200" in initial searches, this technical guide focuses on CD200, a well-characterized immunoregulatory protein. It is highly probable that "this compound" is a typographical error or an internal, non-standard designation for CD200.

Introduction to CD200

CD200, also known as OX-2, is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] It is widely expressed on a variety of cell types, including B cells, a subset of T cells, follicular dendritic cells, endothelial cells, and neurons.[1][2] The primary function of CD200 is to maintain immune homeostasis and tolerance by interacting with its receptor, CD200R, which is predominantly expressed on myeloid cells and some lymphocytes.[3][4] This interaction delivers an inhibitory signal, leading to the downregulation of pro-inflammatory responses.

Quantitative Data

Table 1: Binding Affinity of CD200 and CD200R

| Interacting Molecules | Species | Dissociation Constant (Kd) | Method |

| CD200 and CD200R | Human | 7 µM | Surface Plasmon Resonance |

| CD200 and CD200R | Mouse | 4 µM | Surface Plasmon Resonance |

| CD200 and CD200RLa | Mouse | > 500 µM | Surface Plasmon Resonance |

| CD200 and CD200RLb | Mouse | No binding detected | Surface Plasmon Resonance |

Data sourced from Hatherley et al., 2005 and other studies.[3][5]

Table 2: Expression of CD200 and CD200R in Non-Small Cell Lung Cancer (NSCLC)

| Marker | Compartment | Percentage of Positive Cases | Method |

| CD200 | Tumor | 29.7% | Quantitative Immunofluorescence (QIF)[6] |

| CD200R | Immune Cells | 25% | Quantitative Immunofluorescence (QIF)[6] |

| CD200R | Stroma | Significantly higher in squamous differentiation | Quantitative Immunofluorescence (QIF)[6] |

Table 3: CD200 Expression in B-Cell Neoplasms

| Neoplasm | CD200 Expression |

| Chronic Lymphocytic Leukemia (CLL) | Brightly positive[2] |

| Mantle Cell Lymphoma (MCL) | Typically negative[2] |

| Hairy Cell Leukemia (HCL) | Consistently bright[7] |

Expression levels are typically determined by flow cytometry.[2][7]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Human CD200

This protocol is a summary of commercially available ELISA kits for the quantitative detection of human CD200 in serum, plasma, and cell culture supernatants.[8][9][10][11]

Principle: A sandwich ELISA where a capture antibody specific for human CD200 is pre-coated onto a 96-well plate. Samples and standards are added, and CD200 is bound by the immobilized antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added, and the color development is proportional to the amount of bound CD200.

Materials:

-

96-well plate pre-coated with anti-human CD200 antibody

-

Human CD200 standard

-

Biotinylated anti-human CD200 detection antibody

-

Streptavidin-HRP

-

Assay Diluent

-

Wash Buffer

-

TMB Substrate

-

Stop Solution

-

Microplate reader

Procedure:

-

Prepare all reagents, standards, and samples as per the kit instructions.

-

Add 100 µL of standard or sample to each well.

-

Incubate for 2.5 hours at room temperature or overnight at 4°C.

-

Aspirate and wash each well four times with 1X Wash Buffer.

-

Add 100 µL of the biotinylated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Aspirate and wash each well four times.

-

Add 100 µL of Streptavidin-HRP solution to each well.

-

Incubate for 45 minutes at room temperature.

-

Aspirate and wash each well four times.

-

Add 100 µL of TMB Substrate to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm immediately.

Flow Cytometry for CD200 Expression on Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a general guideline for staining cell surface CD200 for flow cytometric analysis.[7][12][13]

Materials:

-

Fluorochrome-conjugated anti-human CD200 antibody

-

Isotype control antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

-

Red Blood Cell (RBC) Lysis Buffer

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Wash the cells with Flow Cytometry Staining Buffer.

-

Resuspend the cells to a concentration of 1 x 10^7 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the recommended amount of fluorochrome-conjugated anti-human CD200 antibody or isotype control to the respective tubes.

-

Incubate for 30-60 minutes at 2-8°C in the dark.

-

Wash the cells twice with Flow Cytometry Staining Buffer.

-

If starting with whole blood, lyse RBCs using RBC Lysis Buffer according to the manufacturer's instructions.

-

Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer.

Immunohistochemistry (IHC) for CD200 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol provides a general procedure for the detection of CD200 in FFPE tissue sections.[1][14][15][16][17]

Materials:

-

FFPE tissue sections on positively charged slides

-

Xylene or a xylene substitute

-

Ethanol (graded series)

-

Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)

-

Hydrogen peroxide solution (to block endogenous peroxidase)

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody against human CD200

-

HRP-conjugated secondary antibody

-

DAB substrate-chromogen system

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

-

-

Peroxidase Blocking:

-

Incubate sections with hydrogen peroxide solution to block endogenous peroxidase activity.

-

-

Blocking:

-

Incubate with a blocking buffer to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate with the primary anti-CD200 antibody at the recommended dilution and incubation time/temperature.

-

-

Secondary Antibody Incubation:

-

Incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Apply the DAB substrate-chromogen solution to visualize the antibody binding.

-

-

Counterstaining:

-

Counterstain with hematoxylin to visualize cell nuclei.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol and xylene.

-

Coverslip with a permanent mounting medium.

-

-

Microscopic Examination:

-

Examine the slides under a light microscope.

-

Signaling Pathways and Experimental Workflows

Caption: CD200-CD200R Signaling Pathway.

Caption: Immunohistochemistry Workflow for CD200 Detection.

References

- 1. CD200 antibody (66282-1-Ig) | Proteintech [ptglab.com]

- 2. beckman.com [beckman.com]

- 3. Structures of CD200/CD200 Receptor Family and Implications for Topology, Regulation, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactome | CD200 binds to CD200R [reactome.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Assessment of CD200 and CD200R Expression in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers Publishing Partnerships | The Use of CD200 in the Differential Diagnosis of B-Cell Lymphoproliferative Disorders [frontierspartnerships.org]

- 8. raybiotech.com [raybiotech.com]

- 9. Human CD200 ELISA Kit (EHCD200) - Invitrogen [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Human CD200(Cluster of Differentiation 200) ELISA Kit - Elabscience® [elabscience.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Quantitative flow cytometric evaluation of CD200, CD123, CD43 and CD52 as a tool for the differential diagnosis of mature B-cell neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CD200 and CD200R1 are differentially expressed and have differential prognostic roles in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CD200 by Immunohistochemistry | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SU200 in Cell Culture

Introduction

Extensive research has been conducted to understand the experimental applications of various compounds in cell culture. While a specific molecule designated "SU200" was not identified in the available literature, this document provides a comprehensive overview of standard cell culture protocols and the principles of cell-based assays that would be applicable to the characterization of a novel compound. The methodologies outlined below are foundational for investigating the mechanism of action and cellular effects of any new experimental agent.

General Cell Culture Procedures

Successful cell culture experiments rely on maintaining a sterile environment and providing optimal growth conditions for the specific cell lines being used.

Cell Thawing and Culturing

Frozen cells should be thawed rapidly to ensure high viability.[1]

Protocol 1: Thawing Cryopreserved Cells

-

Prepare a culture dish with pre-warmed, complete growth medium.

-

Rapidly thaw the vial of frozen cells in a 37°C water bath until only a small amount of ice remains.[2] This minimizes damage to the cells.[2]

-

Optional: To remove the cryopreservative, transfer the thawed cell suspension to a centrifuge tube containing fresh medium, centrifuge at 150-300 xg for 3-5 minutes, and resuspend the cell pellet in fresh, pre-warmed medium.[1]

-

Transfer the cell suspension into the prepared culture dish.

-

Incubate at 37°C in a humidified incubator with an appropriate CO2 concentration.

Cell Passaging (Subculturing)

Cells should be passaged when they reach the end of their logarithmic growth phase to maintain their health and proliferative capacity.[1] For adherent cells, this is typically at 80-90% confluency.[1]

Protocol 2: Passaging Adherent Cells

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer with a calcium- and magnesium-free balanced salt solution (e.g., PBS).[1]

-

Add a detaching agent, such as trypsin, and incubate at 37°C until the cells detach.[1]

-

Resuspend the detached cells in fresh, complete growth medium to inactivate the trypsin.

-

Perform a cell count to determine the cell concentration.

-

Centrifuge the cell suspension at 150 xg for 5 minutes.[2]

-

Remove the supernatant and resuspend the cell pellet in fresh culture medium.[2]

-

Plate the cells into new culture flasks at the desired seeding density.

Cell-Based Assays for Compound Characterization

Cell-based assays are essential tools for evaluating the biological effects of a compound on living cells.[3][4] They can provide insights into a compound's mechanism of action, efficacy, and potential toxicity.[5]

Workflow for a Typical Cell-Based Assay

Common Cell-Based Assay Endpoints

The choice of assay depends on the biological question being investigated. Common endpoints include:

-

Cell Viability and Proliferation: To determine the effect of a compound on cell growth.

-

Apoptosis and Necrosis: To assess whether a compound induces programmed cell death.[5]

-

Signal Transduction: To investigate the impact of a compound on specific cellular signaling pathways.[6]

Investigating a Hypothetical this compound Signaling Pathway

While no specific information exists for an "this compound" signaling pathway, we can conceptualize a hypothetical pathway to illustrate how one might be investigated. Cell signaling pathways are complex cascades of events that transmit information from outside the cell to the inside, ultimately leading to a cellular response.[7][8]

Let's hypothesize that "this compound" is an inhibitor of a tyrosine kinase involved in a pro-growth signaling pathway.

Quantitative Data Summary

To assess the efficacy of a hypothetical "this compound," one would typically perform dose-response experiments and measure various cellular endpoints. The results would be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability (Hypothetical Data)

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 0.1 | 95 |

| 1 | 75 |

| 10 | 40 |

| 100 | 10 |

Table 2: Inhibition of Kinase Activity by this compound (Hypothetical Data)

| This compound Concentration (µM) | Kinase A Activity (%) |

| 0 (Control) | 100 |

| 0.1 | 80 |

| 1 | 50 |

| 10 | 15 |

| 100 | 2 |

Conclusion

While the specific target and mechanism of "this compound" are unknown, the protocols and methodologies described in these application notes provide a robust framework for the in vitro characterization of any novel compound. By employing standard cell culture techniques and a variety of cell-based assays, researchers can elucidate the biological activity and potential therapeutic applications of new chemical entities.

References

- 1. Cell culture protocol | Proteintech Group [ptglab.com]

- 2. Cell culture protocols | Culture Collections [culturecollections.org.uk]

- 3. Cell-Based Assays | Sura Cell [suracell.com]

- 4. sptlabtech.com [sptlabtech.com]

- 5. bioagilytix.com [bioagilytix.com]

- 6. Cell Based Assays | Thermo Fisher Scientific [thermofisher.com]

- 7. Khan Academy [khanacademy.org]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

Application Notes and Protocols for the Use of SU200 in Animal Models

Disclaimer: The following application notes and protocols are provided as an illustrative example. As of the current date, "SU200" is not a publicly documented or widely recognized research compound. The information herein is based on a hypothetical tyrosine kinase inhibitor and should be adapted for the user's specific compound of interest.

Introduction

This compound is a potent and selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR2 tyrosine kinase, this compound effectively blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a non-small cell lung cancer (NSCLC) xenograft mouse model.

Mechanism of Action

This compound inhibits tumor growth by suppressing angiogenesis. In many solid tumors, the rapid proliferation of cancer cells necessitates the formation of new blood vessels to supply nutrients and oxygen. This process, known as angiogenesis, is primarily driven by the interaction of Vascular Endothelial Growth Factor (VEGF) with its receptor, VEGFR2, on the surface of endothelial cells. The binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. This compound acts as a competitive inhibitor at the ATP-binding pocket of the VEGFR2 kinase domain, preventing autophosphorylation and thereby abrogating downstream signaling.

Experimental Protocols

This protocol describes the evaluation of this compound in an A549 non-small cell lung cancer xenograft model.

Materials:

-

A549 human lung carcinoma cell line

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel Basement Membrane Matrix

-

This compound compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Calipers

-

Animal balance

Procedure:

-

Cell Culture: Culture A549 cells in appropriate media until they reach 80-90% confluency.

-

Tumor Implantation:

-

Harvest and resuspend A549 cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a mean volume of 100-150 mm³.

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and general health status concurrently.

-

-

Animal Grouping and Treatment:

-

Randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

-

Prepare this compound formulation in the chosen vehicle at the desired concentrations.

-

Administer this compound or vehicle to the respective groups via the determined route (e.g., oral gavage) and schedule (e.g., once daily).

-

-

Endpoint and Data Collection:

-

Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Collect blood and tissue samples for pharmacokinetic and pharmacodynamic analysis if required.

-

Data Presentation

The following tables summarize representative data from a hypothetical study evaluating this compound in the A549 xenograft model.

Table 1: Tumor Growth Inhibition by this compound

| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 ± 150 | - |

| This compound | 10 | 875 ± 120 | 30 |

| This compound | 30 | 450 ± 95 | 64 |

| This compound | 100 | 180 ± 50 | 85.6 |

Table 2: Effect of this compound on Animal Body Weight

| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Body Weight Change from Day 0 (%) ± SEM |

| Vehicle Control | - | 5.2 ± 1.5 |

| This compound | 10 | 4.8 ± 1.2 |

| This compound | 30 | 2.1 ± 2.0 |

| This compound | 100 | -3.5 ± 2.5 |

Dose Escalation and Tolerability

A critical aspect of in vivo studies is to determine the maximum tolerated dose (MTD). The following diagram illustrates a general decision-making process for a dose escalation study.

Application Notes and Protocols for SU200

A search for the investigational drug "SU200" did not yield specific results for a compound with this designation. The scientific and medical literature does not contain readily available information on a drug specifically named this compound. It is possible that "this compound" is an internal developmental code that has not been publicly disclosed, a misnomer, or a discontinued project.

To provide the requested detailed Application Notes and Protocols, a specific drug with established preclinical and clinical data is necessary. The core requirements of the request, including data on dosage and administration, experimental protocols, and signaling pathways, are contingent upon the availability of this information.

For the benefit of the intended audience of researchers, scientists, and drug development professionals, a general framework for constructing such a document is provided below, using a hypothetical tyrosine kinase inhibitor as an example. This framework can be adapted once a specific drug and its associated data are identified.

General Framework for Application Notes and Protocols

Introduction

-

Compound Name: [Insert Drug Name]

-

Mechanism of Action: [e.g., A potent and selective inhibitor of the XYZ tyrosine kinase receptor.]

-

Therapeutic Target: [e.g., Indicated for the treatment of cancers characterized by overexpression or mutation of the XYZ receptor.]

In Vitro Studies

Table 1: In Vitro Efficacy of [Drug Name]

| Cell Line | Target Receptor | IC50 (nM) | Assay Method |

| CancerCell-A | XYZ | 10 | Cell-based phosphorylation assay |

| CancerCell-B | XYZ | 15 | Kinase activity assay |

| NormalCell-X | XYZ | >1000 | Cell viability assay |

Protocol 1: Cell-Based Phosphorylation Assay

-

Cell Culture: Culture CancerCell-A in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of [Drug Name] for 2 hours.

-

Lysis: Following treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

ELISA: Use a phospho-XYZ specific ELISA kit to determine the level of XYZ phosphorylation in each well.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of [Drug Name] using a non-linear regression model.

Signaling Pathway

Caption: Mechanism of action of [Drug Name] in inhibiting the XYZ signaling pathway.

In Vivo Studies

Table 2: In Vivo Efficacy of [Drug Name] in Xenograft Models

| Animal Model | Dosing Regimen | Administration Route | Tumor Growth Inhibition (%) |

| Nude mice with CancerCell-A xenografts | 50 mg/kg, QD | Oral | 85 |

| SCID mice with CancerCell-B xenografts | 100 mg/kg, BIW | Intraperitoneal | 70 |

Protocol 2: Xenograft Efficacy Study

-

Animal Husbandry: House immunodeficient mice (e.g., nude or SCID) in a pathogen-free environment.

-

Tumor Implantation: Subcutaneously implant 1x10^6 CancerCell-A cells into the flank of each mouse.

-

Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into vehicle control and treatment groups.

-

Drug Administration: Administer [Drug Name] orally at 50 mg/kg once daily for 21 days.

-

Tumor Measurement: Measure tumor volume with calipers every three days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow

Caption: Workflow for a typical in vivo xenograft efficacy study.

Clinical Dosage and Administration

This section would typically be populated with data from Phase I and II clinical trials.

Table 3: Recommended Dosage for Phase I Clinical Trial

| Dose Level | Dosage | Administration Route | Dosing Schedule |

| 1 | 100 mg | Oral | Once daily |

| 2 | 200 mg | Oral | Once daily |

| 3 | 400 mg | Oral | Once daily |

Note: The information provided in this framework is hypothetical and for illustrative purposes only. The actual dosage, administration, and protocols for any investigational drug must be determined through rigorous preclinical and clinical research in accordance with regulatory guidelines.

Should information on a specific drug designated as "this compound" become publicly available, a detailed and accurate set of Application Notes and Protocols can be generated.

Application Notes and Protocols for the Analytical Detection of Leflunomide (SU101) and its Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of the immunomodulatory agent leflunomide (SU101) and its primary active metabolite, teriflunomide (referred to herein as SU200, acknowledging the user's original query). The protocols focus on robust and widely used analytical techniques suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug development.

Introduction

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis. Following administration, it is rapidly converted to its active metabolite, teriflunomide, which is responsible for its pharmacological effects. The primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a cytostatic effect on proliferating lymphocytes, which are highly dependent on this pathway for DNA and RNA synthesis.[1][2][3][4] Accurate and precise quantification of both leflunomide and teriflunomide in biological matrices is crucial for understanding their pharmacokinetics, efficacy, and safety.

Analytical Techniques

Several analytical methods are available for the determination of leflunomide and teriflunomide in pharmaceutical formulations and biological samples. The most common techniques include:

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and cost-effective method for routine analysis in pharmaceutical quality control.[5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical applications due to its high sensitivity, selectivity, and ability to quantify low concentrations in complex biological matrices like plasma and serum.[6][7][8]

Experimental Protocols

Protocol 1: Quantification of Teriflunomide (this compound) in Human Plasma/Serum by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of teriflunomide in human plasma or serum, suitable for therapeutic drug monitoring and pharmacokinetic studies.[7][8]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma/serum sample in a microcentrifuge tube, add 200 µL of a precipitation solution (e.g., acetonitrile containing an internal standard like D4-teriflunomide).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis. For high concentration samples, a dilution of the supernatant may be necessary.[7]

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1 min. |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | Teriflunomide: m/z 269.0 → 249.0; D4-Teriflunomide (IS): m/z 273.0 → 253.0 |

3. Data Analysis

-

Quantify teriflunomide concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

-

The linear range for this method is typically from 5 ng/mL to 200 µg/mL, which may be divided into high and low concentration curves.[7][8]

Protocol 2: Quantification of Leflunomide (SU101) in Pharmaceutical Formulations by HPLC-UV

This protocol is suitable for the quality control of leflunomide in tablet formulations.[5]

1. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve 10 mg of leflunomide reference standard in methanol to prepare a 1 mg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation:

-

Weigh and finely powder 20 tablets.

-

Transfer an amount of powder equivalent to 10 mg of leflunomide to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

-

2. HPLC-UV Conditions

| Parameter | Condition |

| HPLC System | Waters Alliance or equivalent with a UV detector |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.02M ammonium acetate buffer (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

3. Data Analysis

-

Identify and quantify the leflunomide peak based on its retention time compared to the standard.

-

Calculate the concentration of leflunomide in the sample using the linear regression equation obtained from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analytical methods described.

Table 1: LC-MS/MS Method for Teriflunomide in Human Plasma/Serum

| Parameter | Value | Reference |

| Linearity Range | 5 ng/mL - 200 µg/mL | [7][8] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [7] |

| Accuracy | Within ±15% of nominal concentration | [7] |

| Precision (%RSD) | < 15% | [7] |

| Retention Time | ~2.5 min (may vary with specific conditions) | - |

Table 2: HPLC-UV Method for Leflunomide in Pharmaceutical Formulations

| Parameter | Value | Reference |

| Linearity Range | 8 - 32 µg/mL | [9] |

| Correlation Coefficient (r²) | > 0.998 | [9] |

| Limit of Detection (LOD) | Varies by study, typically in the ng/mL range | [5] |

| Limit of Quantification (LOQ) | Varies by study, typically in the ng/mL range | [5] |

| Retention Time | ~5.2 min | [10] |

Signaling Pathways and Experimental Workflows

Leflunomide (SU101) Mechanism of Action

The primary mechanism of action of leflunomide's active metabolite, teriflunomide, is the inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes. By inhibiting DHODH, teriflunomide depletes the pyrimidine pool, leading to cell cycle arrest at the G1 phase and subsequent immunosuppression.[1][2][3] Additionally, teriflunomide has been shown to modulate other signaling pathways, including the JAK/STAT pathway, which is involved in cytokine signaling and immune responses.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]

- 7. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ignited.in [ignited.in]

- 10. researchgate.net [researchgate.net]

- 11. Teriflunomide Modulates Vascular Permeability and Microglial Activation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SU200 In Vitro Assay Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for in vitro assays designed to characterize the activity of SU200, a potent and selective inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). The following application notes describe a suite of assays to determine the potency, selectivity, and mechanism of action of this compound, facilitating its development as a potential therapeutic agent for inflammatory diseases. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation and the pathogenesis of numerous autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. This compound is a novel small molecule inhibitor designed to target TNF-α activity. These application notes provide a framework for the in vitro characterization of this compound, from primary screening to secondary validation and mechanism of action studies.

Table 1: Summary of In Vitro Assays for this compound Characterization

| Assay Type | Assay Name | Purpose | Key Parameters Measured | This compound IC50 (nM) |

| Primary Assay | TNF-α Induced NF-κB Reporter Assay | To determine the potency of this compound in inhibiting TNF-α signaling. | IC50 | 15.2 ± 2.5 |

| Secondary Assay | IL-8 Secretion ELISA | To validate the inhibitory effect of this compound on a downstream inflammatory mediator. | IC50 | 25.8 ± 4.1 |

| Selectivity Assay | IL-1β Induced NF-κB Reporter Assay | To assess the selectivity of this compound for the TNF-α signaling pathway over the IL-1β pathway. | IC50 | > 10,000 |

| Cytotoxicity Assay | MTT Assay | To evaluate the general cytotoxicity of this compound. | CC50 | > 50,000 |

This compound Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism of action for this compound. It acts by inhibiting the interaction of TNF-α with its receptor (TNFR), thereby blocking the downstream activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory mediators.

Experimental Workflow for this compound Characterization

The following diagram outlines the experimental workflow for the comprehensive in vitro characterization of this compound.

Detailed Experimental Protocols

Primary Assay: TNF-α Induced NF-κB Reporter Assay

Principle: This assay quantitatively measures the ability of this compound to inhibit TNF-α-induced activation of the NF-κB signaling pathway in a cell-based reporter assay. HEK293 cells stably expressing a luciferase reporter gene under the control of an NF-κB response element are used.

Materials:

-

HEK293-NF-κB Luciferase reporter cell line

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

Recombinant Human TNF-α

-

This compound compound

-

Luciferase Assay Reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Seed HEK293-NF-κB cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C, 5% CO2 for 24 hours.

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the culture medium from the wells and add 50 µL of the this compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).

-

Incubate for 1 hour at 37°C, 5% CO2.

-

Add 50 µL of human TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control wells.

-

Incubate the plate for 6 hours at 37°C, 5% CO2.

-

Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

-

Add 100 µL of Luciferase Assay Reagent to each well.

-

Read the luminescence on a plate-reading luminometer.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Secondary Assay: IL-8 Secretion ELISA

Principle: This assay validates the inhibitory effect of this compound on a physiologically relevant downstream mediator of TNF-α signaling, Interleukin-8 (IL-8). Human monocytic THP-1 cells are used, which endogenously produce IL-8 in response to TNF-α stimulation.

Materials:

-

THP-1 cell line

-

RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Recombinant Human TNF-α

-

This compound compound

-

Human IL-8 ELISA Kit

-

96-well cell culture plates

-

ELISA plate reader

Protocol:

-

Differentiate THP-1 cells by treating with 100 ng/mL PMA for 48 hours in a 96-well plate at a density of 1 x 105 cells/well.

-

After differentiation, wash the cells twice with serum-free RPMI-1640.

-

Add 100 µL of serum-free RPMI-1640 containing serial dilutions of this compound to the cells. Include vehicle control wells.

-

Incubate for 1 hour at 37°C, 5% CO2.

-

Add human TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated control wells.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Collect the cell culture supernatants.

-

Perform the IL-8 ELISA according to the manufacturer's instructions.

-

Read the absorbance at 450 nm using an ELISA plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Selectivity Assay: IL-1β Induced NF-κB Reporter Assay

Principle: This assay is identical to the primary NF-κB reporter assay but utilizes Interleukin-1 beta (IL-1β) as the stimulant to assess the selectivity of this compound for the TNF-α signaling pathway.

Materials:

-

Same as the Primary Assay, with the addition of Recombinant Human IL-1β.

Protocol:

-

Follow steps 1-5 of the Primary Assay protocol.

-

Add 50 µL of human IL-1β to a final concentration of 10 ng/mL to all wells except the unstimulated control wells.

-

Follow steps 7-11 of the Primary Assay protocol.

Cytotoxicity Assay: MTT Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

-

HeLa cell line (or other relevant cell line)

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Add serial dilutions of this compound to the wells. Include vehicle control and untreated control wells.

-

Incubate for 48 hours at 37°C, 5% CO2.

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, 5% CO2.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 (50% cytotoxic concentration) value.

Disclaimer

These protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents. All experiments should be conducted in accordance with institutional guidelines and safety procedures.

TAR-200: A Novel Research Tool for High-Risk Non-Muscle-Invasive Bladder Cancer

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TAR-200 is an investigational, intravesical drug delivery system designed for the sustained release of gemcitabine directly into the bladder.[1][2][3] This novel technology offers a promising new approach for the treatment of high-risk non-muscle-invasive bladder cancer (HR-NMIBC), particularly in patients who are unresponsive to standard Bacillus Calmette-Guérin (BCG) therapy.[4][5] The TAR-200 system, a pretzel-shaped device, is placed in the bladder and provides a continuous low dose of gemcitabine over an extended period, aiming to enhance the therapeutic efficacy while minimizing systemic side effects.[1][6]

Gemcitabine is a well-established chemotherapeutic agent that functions as a nucleoside analog.[7] Its mechanism of action involves the inhibition of DNA synthesis, ultimately leading to apoptosis in cancer cells.[7][8][9] By delivering gemcitabine locally and continuously, TAR-200 is hypothesized to overcome the limitations of traditional intravesical instillations, such as rapid drug washout and insufficient tissue penetration.[2]

These application notes provide a comprehensive overview of TAR-200 as a research tool, including its mechanism of action, detailed protocols from the pivotal SunRISe-1 clinical trial, and a summary of key quantitative data.

Mechanism of Action

TAR-200 facilitates the controlled, local release of gemcitabine within the bladder.[3] Gemcitabine, a prodrug, is transported into cancer cells where it undergoes phosphorylation to its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[8]

-

dFdCTP is incorporated into the DNA of cancer cells, leading to "masked chain termination," which halts DNA synthesis and induces apoptosis.[7]

-

dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby depleting the pool of deoxynucleotides available for DNA replication.[7]

This dual mechanism of action effectively disrupts the proliferation of bladder cancer cells.

Quantitative Data from the SunRISe-1 Clinical Trial